3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine
Description
Properties
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-6-5-10-7(9-6)3-2-4-8/h5H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXXWWDGEMQMCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112086-66-5 | |
| Record name | 3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Thiazole Ring Formation
Bromination of 3-oxopentane-1,5-diamine derivatives generates α-bromoketone intermediates, which undergo cyclization with thiourea in ethanol at reflux (24–48 h). The resulting 4-methylthiazole-2-amine is isolated via neutralization and extraction (yield: 68–75%).
Propylamine Side-Chain Introduction
The thiazole intermediate is alkylated using 1-bromo-3-chloropropane in dimethylformamide (DMF) with potassium carbonate as base (60°C, 12 h). Subsequent amination with aqueous ammonia (100°C, 6 h) yields the target compound (overall yield: 52%).
Key Reaction Parameters
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | Thiourea, EtOH | Reflux | 24 h | 68% |
| Alkylation | 1-Bromo-3-chloropropane, K₂CO₃ | 60°C | 12 h | 79% |
| Amination | NH₃ (aq) | 100°C | 6 h | 86% |
Trifluoroacetic Acid-Mediated Deprotection
A high-yielding route employs tert-butyl carbamate (Boc) protection, followed by acidic deprotection:
Boc-Protected Intermediate Synthesis
3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is prepared via:
Deprotection Optimization
Treatment with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 1 h, 20°C) achieves quantitative Boc removal. Flash chromatography (MeOH/dichloromethane gradient) provides the hydrochloride salt (93% yield).
Comparative Acid Efficiency
| Acid | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| TFA | CH₂Cl₂ | 1 | 93 | 99.2 |
| HCl | Dioxane | 3 | 85 | 97.8 |
| H₂SO₄ | EtOAc | 2 | 78 | 95.4 |
One-Pot Multi-Component Reaction
Recent advancements enable thiazole formation and amine functionalization in a single vessel:
Bromoacetylation-Thiocyclization
A mixture of 3-aminopropanol, 2-bromo-1-(4-methylthiazol-2-yl)ethanone, and potassium thiocyanate in ethanol (70°C, 8 h) undergoes tandem thiocyclization and nucleophilic substitution. The crude product is purified via silica gel chromatography (hexane/ethyl acetate 3:1) to yield 71%.
Microwave-Assisted Optimization
Microwave irradiation (150 W, 120°C, 30 min) enhances reaction kinetics, achieving 89% yield with reduced side-product formation.
Reaction Scalability Data
| Scale (g) | Equipment | Yield (%) | Impurities (%) |
|---|---|---|---|
| 5 | Conventional | 71 | 6.2 |
| 50 | Microwave | 89 | 1.8 |
| 500 | Flow Reactor | 83 | 3.1 |
Enzymatic Resolution for Chiral Derivatives
For enantiomerically pure forms, Candida antarctica lipase B (CAL-B) catalyzes kinetic resolution:
Racemic Substrate Preparation
Racemic this compound is acetylated using vinyl acetate in tert-butyl methyl ether (25°C, 2 h).
Enzymatic Hydrolysis
CAL-B (10 mg/mL) in phosphate buffer (pH 7.0, 30°C, 24 h) selectively hydrolyzes the (R)-acetylated enantiomer. Extraction with diethyl ether provides (S)-3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine (ee >99%, 45% yield).
Enzyme Performance Metrics
| Enzyme | Temperature | ee (%) | Conversion (%) |
|---|---|---|---|
| CAL-B | 30°C | 99.2 | 48 |
| PPL | 37°C | 85.7 | 52 |
| CRL | 25°C | 91.4 | 41 |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Industrial Viability |
|---|---|---|---|
| Hantzsch Synthesis | High atom economy | Multi-step purification | Moderate |
| TFA Deprotection | Excellent yields | Corrosive reagents | High |
| One-Pot Reaction | Reduced waste | Microwave dependency | Emerging |
| Enzymatic Resolution | Chiral purity | Low conversion | Niche |
Analytical Characterization Benchmarks
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated or nitro-substituted thiazoles.
Scientific Research Applications
Antimicrobial Applications
The compound has demonstrated notable antimicrobial properties against a range of pathogens. Recent studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
Case Study: Antibacterial Activity
A study evaluated the antibacterial activity of several thiazole derivatives, including 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine. The results indicated that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. The presence of the thiazole ring was crucial for its antibacterial efficacy, suggesting that modifications to this structure could enhance activity further .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| MRSA | 8 | Strong |
| VRE | 16 | Moderate |
| Candida auris | 32 | Moderate |
Anticancer Applications
The anticancer potential of this compound has been explored through its ability to inhibit specific cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells by targeting mitotic processes.
Case Study: Inhibition of Centrosome Amplification
Research focused on the role of HSET (KIFC1) in centrosome amplification in cancer cells revealed that derivatives of thiazoles could inhibit this protein effectively. The inhibition led to multipolar spindle formation and subsequent cell death in centrosome-amplified cells. The compound demonstrated micromolar inhibition rates, indicating its potential as a therapeutic agent in cancer treatment .
| Cancer Cell Line | Inhibition Rate | Effect |
|---|---|---|
| DLD1 (tetraploid) | Micromolar | Induces multipolarity |
| DLD1 (diploid) | Minimal | No significant effect |
Anti-inflammatory Applications
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Thiazole derivatives have been shown to modulate inflammatory pathways effectively.
Case Study: Inhibition of Inflammatory Mediators
A study demonstrated that thiazole derivatives could inhibit the production of pro-inflammatory cytokines in vitro. The compound reduced levels of TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism for its anti-inflammatory effects .
| Inflammatory Mediator | Reduction (%) | Significance |
|---|---|---|
| TNF-alpha | 50 | Statistically significant |
| IL-6 | 40 | Statistically significant |
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding, which can modulate the activity of enzymes and receptors. For example, it may inhibit microbial growth by interfering with the synthesis of essential biomolecules or by disrupting cell membrane integrity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
Compound AB2 : 5-Benzyl-1,3-thiazol-2-amine
- Key Differences : AB2 features a benzyl group at the 5-position of the thiazole, whereas the target compound has a 4-methyl group.
Compound MS8 : N-(4-Methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide
- Key Differences: MS8 replaces the propanamine chain with a benzamide-phenoxy group.
- Impact : The benzamide moiety enhances binding affinity to EHD4 inhibitors (as shown in MS8’s activity) but reduces solubility compared to the target compound’s primary amine .
TASP0415914 : A complex oxadiazole-thiazole derivative
Amine Chain Modifications
OX03393 : 3-(4-(Benzothiazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine
- Key Differences: OX03393 has a dimethylamino group and a phenoxy-benzothiazole substituent.
- Impact : The tertiary amine in OX03393 reduces water solubility but improves binding to squalene synthase. In contrast, the primary amine in the target compound enhances solubility (especially as a dihydrochloride salt) .
Compound 11b,c and 12c : Propan-1-amine derivatives with methoxyphenyl or thio groups
Pharmacological and Physicochemical Properties
Lipophilicity (ALogP) :
- Target Compound : Estimated ALogP ~1.8 (lower due to the primary amine and short chain).
- AB3/AB4 Analogs : ALogP 2.85–3.59 (higher due to triazole and sulfanyl groups) .
Solubility :
- The dihydrochloride form of the target compound (C₇H₁₄Cl₂N₂S) significantly improves aqueous solubility, making it advantageous for formulation compared to neutral analogs like AB2 or OX03393 .
Binding Affinity :
- RBFE Values : Similar compounds (e.g., AB3/AB4) exhibit relative binding free energies (RBFE) of -7.03 to -5.75 kcal/mol. The target compound’s shorter chain may reduce binding energy but improve ligand efficiency (-0.31 to -0.34 kcal/mol) .
Biological Activity
3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural characteristics of this compound contribute to its diverse interactions within biological systems.
The biological activity of this compound can be attributed to its interaction with various molecular targets. The thiazole ring's aromatic nature allows it to participate in π-π interactions and hydrogen bonding, modulating the activity of enzymes and receptors. This compound may inhibit microbial growth by disrupting essential biomolecule synthesis or compromising cell membrane integrity.
Target Pathways
The compound is involved in several biochemical pathways:
- Enzyme Interactions : It interacts with enzymes related to metabolic pathways, potentially influencing their stability and activity.
- Cell Signaling : The compound affects cell signaling pathways and gene expression, impacting cellular metabolism.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial effects. In vitro studies indicate its effectiveness against various pathogens, including bacteria and fungi. For instance:
- Minimum Inhibitory Concentration (MIC) values have shown promising results against strains such as Staphylococcus aureus and Candida species .
Anticancer Properties
The compound has also been investigated for its potential anticancer properties. Thiazole derivatives are noted for their ability to inhibit tumor cell growth. For example:
- Studies have reported that thiazole derivatives can effectively inhibit the proliferation of human leukemia cell lines with IC50 values indicating strong cytotoxicity .
Case Studies
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound suggests that its polar nature may enhance solubility and bioavailability compared to other poorly soluble drug entities. This characteristic is crucial for its effectiveness in therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multistep reactions, starting with functionalization of the thiazole core. For example, coupling reactions between thiazol-2-yl derivatives and propan-1-amine precursors are common. outlines a similar protocol where 4-methyl-1,3-thiazol-2-amine reacts with bromoacetyl bromide in a basic medium to form intermediates, followed by coupling with oxadiazole derivatives in aprotic polar solvents (e.g., DMF or DMSO). Key optimizations include:
- Temperature : Maintain 40–60°C to balance reaction rate and side-product formation.
- Catalysts : Use triethylamine or DMAP to enhance nucleophilic substitution efficiency.
- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
highlights the importance of cesium carbonate and copper(I) bromide in facilitating cross-coupling reactions for analogous amines, suggesting applicability here .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of 1H/13C NMR and high-resolution mass spectrometry (HRMS) is critical:
- NMR : Use deuterated solvents (e.g., CDCl3) to resolve proton environments. The thiazole ring protons typically appear as singlets (δ 6.8–7.2 ppm), while the propan-1-amine chain shows triplet/multiplet patterns (δ 1.5–3.0 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ peak at m/z 185.08 for C8H13N2S) with <2 ppm error .
IR spectroscopy can validate amine (-NH2) stretches (~3300 cm⁻¹) and thiazole C=N bonds (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is effective for modeling:
- HOMO-LUMO Gaps : Predict charge-transfer potential. demonstrates that exact-exchange terms in DFT improve accuracy for thermochemical properties (e.g., ionization potentials) .
- Reactivity Sites : Natural Bond Orbital (NBO) analysis identifies nucleophilic centers (e.g., the thiazole N atom and terminal amine) for derivatization .
Software like Gaussian or ORCA can optimize geometries using 6-31G(d) basis sets .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Cross-validation using complementary techniques is essential:
- X-ray Crystallography : Resolve ambiguities in NMR assignments by determining crystal structure. utilized SHELX software for refining crystal parameters of a tungsten-thiazole complex, a method applicable here .
- 2D NMR (COSY, HSQC) : Map proton-carbon correlations to confirm connectivity in ambiguous regions (e.g., overlapping peaks in the propan-1-amine chain) .
Q. How can synthetic yield be improved for large-scale preparation of this compound?
- Methodological Answer : Optimize via Design of Experiments (DoE):
- Catalyst Screening : Test palladium/copper systems (e.g., Pd(OAc)2/CuI) for coupling steps, as in .
- Solvent Effects : Compare yields in DMF vs. THF; DMF often improves reaction homogeneity .
- Workup Protocols : Use acid-base extraction to isolate the amine (e.g., HCl wash to remove unreacted precursors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
